molecular formula C25H24N2O6S B11220254 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 3,5-dimethoxybenzoate

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 3,5-dimethoxybenzoate

Cat. No.: B11220254
M. Wt: 480.5 g/mol
InChI Key: DDXNETDBPJGLLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3,5-DIMETHOXYBENZOATE is a complex organic compound that features a benzisothiazole moiety linked to a dimethoxybenzoate group

Preparation Methods

The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3,5-DIMETHOXYBENZOATE typically involves multiple steps. The process begins with the preparation of the benzisothiazole core, followed by the introduction of the anilino and dimethoxybenzoate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzisothiazole moiety can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3,5-DIMETHOXYBENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, given its ability to interfere with specific biological pathways.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3,5-DIMETHOXYBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzisothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of antimicrobial or anticancer applications.

Comparison with Similar Compounds

Similar compounds include other benzisothiazole derivatives and dimethoxybenzoate esters. Compared to these compounds, 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3,5-DIMETHOXYBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

Properties

Molecular Formula

C25H24N2O6S

Molecular Weight

480.5 g/mol

IUPAC Name

2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-3-methylanilino)ethyl 3,5-dimethoxybenzoate

InChI

InChI=1S/C25H24N2O6S/c1-17-7-6-8-19(13-17)27(24-22-9-4-5-10-23(22)34(29,30)26-24)11-12-33-25(28)18-14-20(31-2)16-21(15-18)32-3/h4-10,13-16H,11-12H2,1-3H3

InChI Key

DDXNETDBPJGLLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CCOC(=O)C2=CC(=CC(=C2)OC)OC)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.